molecular formula C6H6BrN3O3 B13928828 3-Bromo-6-methoxy-5-nitropyridin-2-amine

3-Bromo-6-methoxy-5-nitropyridin-2-amine

Cat. No.: B13928828
M. Wt: 248.03 g/mol
InChI Key: LBLFPVOIXWVYRK-UHFFFAOYSA-N
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Description

3-bromo-6-methoxy-5-nitro-2-Pyridinamine: is a chemical compound with the molecular formula C6H6BrN3O3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine typically involves multiple steps. One common method includes the bromination of 6-methoxy-2-pyridinamine followed by nitration. The reaction conditions often require the use of bromine or brominating agents and nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine may involve large-scale bromination and nitration processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of automated systems and advanced technologies helps in maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methoxy-5-nitro-2-Pyridinamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 3-bromo-6-methoxy-5-amino-2-Pyridinamine.

    Oxidation: Formation of 3-bromo-6-formyl-5-nitro-2-Pyridinamine.

Scientific Research Applications

3-bromo-6-methoxy-5-nitro-2-Pyridinamine is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-6-methoxy-5-nitro-2-Pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups contribute to the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-6-methoxy-2-Pyridinamine
  • 3-bromo-5-methoxypyridine
  • 2-bromo-5-nitropyridine

Comparison

Compared to its similar compounds, 3-bromo-6-methoxy-5-nitro-2-Pyridinamine is unique due to the presence of both methoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C6H6BrN3O3

Molecular Weight

248.03 g/mol

IUPAC Name

3-bromo-6-methoxy-5-nitropyridin-2-amine

InChI

InChI=1S/C6H6BrN3O3/c1-13-6-4(10(11)12)2-3(7)5(8)9-6/h2H,1H3,(H2,8,9)

InChI Key

LBLFPVOIXWVYRK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1[N+](=O)[O-])Br)N

Origin of Product

United States

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